molecular formula C13H17N3O3 B8109724 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

Cat. No.: B8109724
M. Wt: 263.29 g/mol
InChI Key: ZWSOFNWMCCHNFO-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data and applications for this exact molecule are not fully detailed in the public domain, its structure combines a pyridine heterocycle with a spirocyclic diazadioxa framework. Such spirocyclic and heteroaromatic architectures are frequently explored in pharmaceutical research for their potential to interact with biological targets . For instance, structurally related spirocyclic compounds and pyridine derivatives are investigated as potential therapeutic agents for a range of conditions, including disorders of the central nervous system and as receptor antagonists . The presence of multiple nitrogen and oxygen atoms in its structure defines its hydrogen bonding capacity and polarity, which are critical parameters for pharmacokinetic properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules or as a probe for investigating structure-activity relationships (SAR).

Properties

IUPAC Name

4-pyridin-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12-7-19-13(8-15-4-5-18-10-13)9-16(12)11-2-1-3-14-6-11/h1-3,6,15H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSOFNWMCCHNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)CN(C(=O)CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Groups

  • Intermediate I : Reduce nitro-pyrimidine precursors using Zn/HCl or Fe/NH₄Cl systems.

    • Example: Zn powder in HCl/ethanol at reflux yields 95.2% amine intermediate.

Chloroformate Substitution

  • Intermediate II : React with p-nitrophenyl chloroformate under basic conditions (diisopropylethylamine, DCM, 0–10°C).

    • Yield: 93.5% with minimal byproducts.

Spirocyclization with Pyridine Derivatives

  • Intermediate III : Condense with pyridin-3-yl derivatives in ethanol at 25°C for 2–8 hours.

    • Purification via methyl tert-butyl ether (MTBE) precipitation achieves 91% yield.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Reduction Steps : Ethanol/water mixtures reduce costs vs. pure methanol.

  • Catalyst Recycling : Pd/C recovery via filtration minimizes expenses.

Byproduct Management

  • Crystallization : MTBE-induced precipitation avoids column chromatography.

  • Temperature Control : Maintaining ≤30°C during substitutions suppresses degradation.

Analytical Characterization

Critical data for intermediates and final product:

  • NMR : δ 8.7–9.3 ppm (pyridine protons), 3.4–4.0 ppm (spiro-OCH₂).

  • MS : Molecular ion [M+H]⁺ at m/z 281.9 (C₁₁H₁₃ClN₅O₂) .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The spirocyclic scaffold is a hallmark of several bioactive molecules. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Reported Activities Key Differences
Target Compound 1,8-dioxa-4,11-diaza spiro[5.6]dodecan-3-one Pyridin-3-yl at position 4 Limited data; hypothesized CNS activity Larger spiro system (12-membered ring)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 1,3-diaza spiro[4.5]decane Phenyl, piperazine-linked phenyl Antipsychotic potential (D2/5-HT1A modulation) Smaller spiro system (9-membered ring); lacks oxygen atoms
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) 1,3-diaza spiro[4.5]decane 3-Chlorophenyl-piperazine, phenyl Enhanced receptor selectivity vs. compound 13 Chlorine substitution improves metabolic stability

Key Observations:

Ring Size and Flexibility :

  • The target compound’s 12-membered spiro[5.6]dodecan system may confer greater conformational flexibility compared to the 9-membered spiro[4.5]decane in compounds 13 and 13. This could influence binding kinetics and off-target interactions .
  • The inclusion of oxygen atoms (1,8-dioxa) may enhance solubility relative to nitrogen-only analogs, though empirical data are needed.

Substituent Effects: The pyridin-3-yl group in the target compound contrasts with the phenyl/piperazine motifs in compounds 13 and 14.

Synthetic Complexity :

  • The synthesis of spirocycles often requires multistep routes. For example, compound 13 and 14 were synthesized via piperazine-propyl linkages to the spiro core, while the target compound’s dioxa-diaza system likely demands specialized cyclization strategies, such as those involving 1,4-dioxane-mediated reactions (as seen in unrelated pyran derivatives) .

Biological Activity

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with a pyridine ring, which contributes to its unique chemical properties and biological activities. The molecular formula is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, and the InChI key is InChI=1S/C13H17N3O3/c17-12-7-19-13(8-15-4-5-18-10-13)9-16(12)11-2-1-3-14-6-11/h1-3,6,15H,4-5,7-10H2 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways. In particular, it has been found to affect the RAS signaling pathway, which is crucial in many cancers .

Case Study: In Vivo Efficacy

In a xenograft mouse model of non-small cell lung cancer (NSCLC), compounds structurally related to this compound demonstrated a dose-dependent antitumor effect . This highlights the potential for further development as a therapeutic agent.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors within cells. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicAntimicrobial, Anticancer
Pyrrolo[3,2-c]pyridineHeterocyclicAnticancer
Pyrazolo[3,4-b]pyridineHeterocyclicAntimicrobial

The uniqueness of this compound lies in its spirocyclic structure that imparts distinct biological properties compared to other heterocyclic compounds .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. The use of green chemistry principles in its synthesis has been emphasized to minimize environmental impact .

Potential Applications

Given its promising biological activities, further research could lead to applications in:

  • Pharmaceutical Development : As a potential drug candidate for treating infections and cancers.
  • Material Science : Due to its unique structural properties that could be harnessed in developing new materials.

Q & A

Basic: What are the recommended synthetic methodologies for 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one?

Answer:
The synthesis of spirocyclic compounds like this typically involves cyclocondensation reactions. A general approach includes:

  • Step 1: Reacting pyridine-3-carbaldehyde derivatives with hydrazine or its analogs to form hydrazone intermediates .
  • Step 2: Utilizing sodium acetate in glacial acetic acid to facilitate cyclization under reflux (12–14 hours), as demonstrated for structurally similar spiro compounds .
  • Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) to isolate the product .
    Key challenges include controlling stereochemistry and minimizing byproducts. For analogous systems, yields range from 50–70% depending on substituent reactivity .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (≤ 1.0 Å) is essential for resolving spirocyclic conformations .
  • NMR Spectroscopy: 1H and 13C NMR (e.g., δ 2.62 ppm for N-CH3 groups) confirm regiochemistry. Aromatic protons in pyridinyl and spirocyclic moieties appear as multiplet signals between δ 6.90–8.20 .
  • Mass Spectrometry: High-resolution EI-MS (e.g., m/z 803 [M+]) validates molecular weight and fragmentation patterns .

Advanced: How can synthetic yields be optimized for this spirocyclic system?

Answer:
Optimization strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclization efficiency for analogous diazaspiro systems .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in proton transfer during cyclization .
  • Temperature Control: Gradual heating (e.g., 80–100°C) reduces side reactions like imine hydrolysis .
    Recent studies on related compounds achieved 15–20% yield improvements using microwave-assisted synthesis .

Advanced: How should researchers resolve contradictions between computational and experimental data (e.g., NMR vs. DFT)?

Answer:

  • Step 1: Validate computational models (DFT/B3LYP) by comparing calculated 13C chemical shifts with experimental data (tolerances ≤ 3 ppm) .
  • Step 2: Use dynamic NMR (DNMR) to assess conformational flexibility, which may explain discrepancies in splitting patterns .
  • Step 3: Cross-verify crystallographic bond lengths/angles with optimized geometries from molecular mechanics (e.g., MMFF94 force field) .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The pyridinyl group often participates in π-π stacking .
  • QSAR Modeling: Calculate descriptors like logP (for lipophilicity) and Fsp3 (for 3D complexity) to correlate with activity. High Fsp3 values (>0.5) in spiro compounds improve pharmacokinetic profiles .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes.

Advanced: How do structural modifications impact bioactivity in related spirocyclic compounds?

Answer:
Comparative analysis of analogs (Table 1) reveals:

Compound ModificationBioactivity ImpactReference
Pyridin-3-yl vs. pyridin-2-ylAlters binding affinity by 2–3-fold due to steric effects
Substituents on diazaspiraneElectron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition
Spiro ring size (5.6 vs. 4.5)Larger rings improve metabolic stability

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification: Chromatography (e.g., silica gel with CH2Cl2/MeOH gradients) is necessary for multi-gram batches but increases cost .
  • Byproduct Management: Monitor for hydrazine-derived impurities via LC-MS (e.g., [M+16] peaks indicating oxidation) .
  • Stability: Spirocyclic compounds may degrade under acidic conditions; lyophilization in PBS (pH 7.4) is recommended for storage .

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